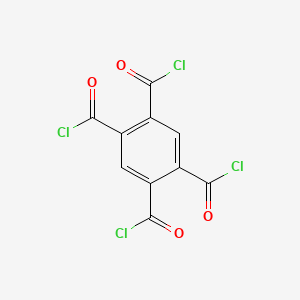
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been used to treat depression, anxiety, and other mood disorders.
Wissenschaftliche Forschungsanwendungen
Application in Leukotriene Inhibition and Bronchospasm Studies
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been investigated for its role in inhibiting rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4 in vivo. Its analogues exhibited inhibitory activities against leukotriene-induced bronchospasm in guinea pigs, highlighting its potential application in respiratory disorders and inflammatory conditions (Musser et al., 1987).
Role in Food-Flavoring Synthesis
A derivative of methyl 4-(4-methoxyphenyl)-4-oxobutanoate was used in the synthesis of a substance for food-flavoring. The compound was synthesized with a high overall yield, starting from methyl 2-hydeoxy-3-butenoate, indicating its utility in the food industry (Stach, Huggenberg & Hesse, 1987).
Involvement in Ethylene Biosynthesis
Research has identified methyl 4-(4-methoxyphenyl)-4-oxobutanoate as a putative intermediate in the biosynthesis of ethylene from methionine. This discovery in various bacterial and fungal cultures has implications for understanding ethylene production in microbial systems (Billington, Golding & Primrose, 1979).
Use in ELISA for Insecticide Analysis
The compound was utilized in developing a sensitive ELISA for analyzing the insecticide fenthion in fruit samples. This application demonstrates its relevance in environmental monitoring and food safety (Zhang et al., 2008).
Antioxidant Properties Exploration
A study explored the antioxidant properties of methyl 4-(4-methoxyphenyl)-4-oxobutanoate derivatives, assessing their in vitro antioxidant activity. This research contributes to the understanding of these compounds in free radical scavenging and potential therapeutic applications (Stanchev et al., 2009).
Apoptosis Induction in Lymphoid Cells
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate has been identified as a precursor to methional, which induces apoptosis in a murine lymphoid cell line. This finding is significant for understanding cellular apoptosis mechanisms and potential therapeutic applications (Quash et al., 1995).
Eigenschaften
IUPAC Name |
methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCRNNKDBFNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969636 | |
| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
CAS RN |
5447-74-5 | |
| Record name | NSC71583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC17514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)






